![molecular formula C17H21Cl2N3 B13495845 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the condensation of 2,3-dimethylbenzaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with an appropriate alkyl halide to introduce the ethan-1-amine side chain. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 2’,5’-dimethyl-: A simpler compound with a similar aromatic structure.
2,5-Dimethylacetophenone: Another related compound with similar functional groups.
Uniqueness
2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific benzimidazole core and the presence of the ethan-1-amine side chain. This structure imparts distinct biological activities and chemical reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H21Cl2N3 |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
2-[6-(2,3-dimethylphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C17H19N3.2ClH/c1-11-4-3-5-14(12(11)2)13-6-7-15-16(10-13)20-17(19-15)8-9-18;;/h3-7,10H,8-9,18H2,1-2H3,(H,19,20);2*1H |
Clé InChI |
JEERHXPGFHYWSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CC3=C(C=C2)N=C(N3)CCN)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)
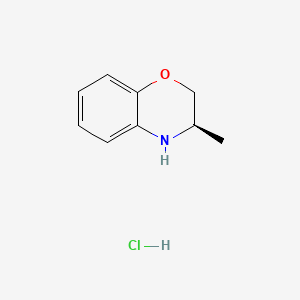
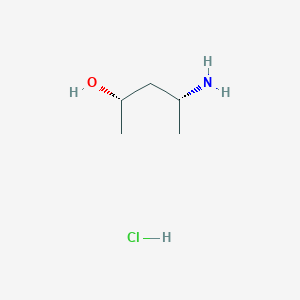

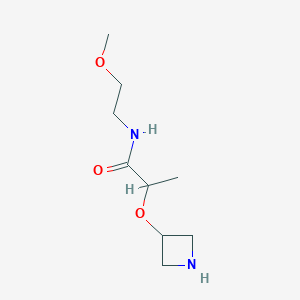
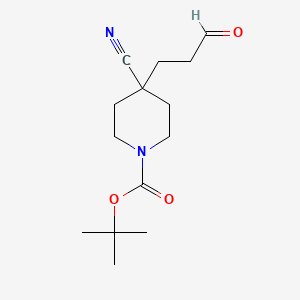
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)

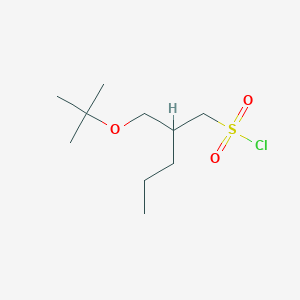
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)

